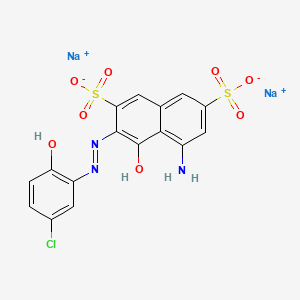
2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Green 28, also known as Methylene Green, is a synthetic dye belonging to the class of triarylmethane dyes. It is widely used in various applications, including textile dyeing, biological staining, and as a pH indicator. The compound is known for its vibrant green color and its ability to form stable complexes with metal ions, making it an effective mordant dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mordant Green 28 is typically synthesized through the condensation of dimethylaniline with formaldehyde, followed by oxidation. The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure the formation of the desired dye.
Industrial Production Methods
In industrial settings, the production of Mordant Green 28 involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The resulting product is then purified through filtration and crystallization processes to obtain the final dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
Mordant Green 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of Mordant Green 28.
Reduction: Leuco forms of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mordant Green 28 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in textile dyeing processes to achieve vibrant and long-lasting colors.
Mechanism of Action
The mechanism of action of Mordant Green 28 involves its ability to form stable complexes with metal ions. This property allows it to bind effectively to various substrates, such as fabrics and biological tissues. The dye’s molecular structure enables it to interact with specific molecular targets, leading to its widespread use in staining and dyeing applications.
Comparison with Similar Compounds
Similar Compounds
Mordant Blue 9: Another triarylmethane dye with similar staining properties but different color.
Mordant Yellow 10: A dye used in similar applications but with a yellow hue.
Crystal Violet: A related compound used in biological staining with a violet color.
Uniqueness
Mordant Green 28 is unique due to its vibrant green color and its ability to form stable complexes with metal ions. This makes it particularly effective in applications requiring strong and long-lasting coloration, such as textile dyeing and biological staining.
Properties
CAS No. |
6222-44-2 |
|---|---|
Molecular Formula |
C16H10ClN3Na2O8S2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
disodium;5-amino-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
LXMPQKYJNAPKTC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)
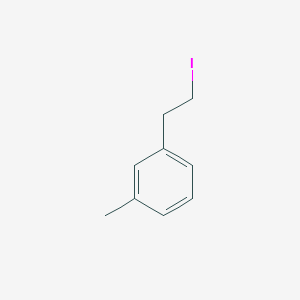
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)
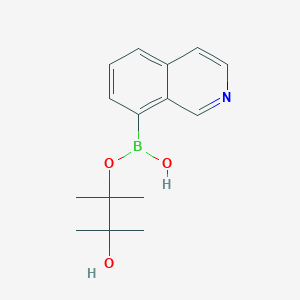
![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
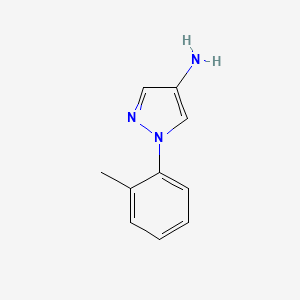
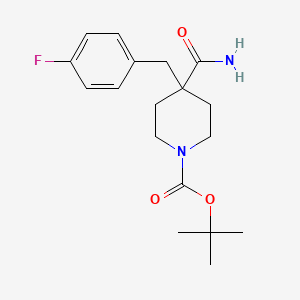
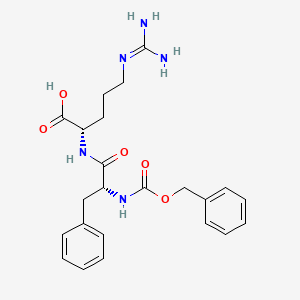
![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)
![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
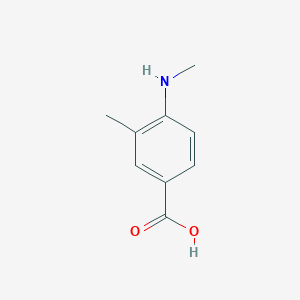

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
